molecular formula C17H12O5 B301358 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

Cat. No. B301358
M. Wt: 296.27 g/mol
InChI Key: GIRCTRDQRLZOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione, also known as HPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione also activates the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has some limitations as well. It is insoluble in water and requires the use of organic solvents for its preparation. It also has poor bioavailability, which limits its therapeutic potential.

Future Directions

There are several future directions for the research on 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione. One of the areas of interest is the development of novel drug delivery systems to improve its bioavailability. Another area of research is the identification of specific molecular targets of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione and its derivatives. Additionally, the potential of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases needs to be explored further.
Conclusion:
In conclusion, 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione is a synthetic compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive candidate for the development of novel drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione and its derivatives.

Synthesis Methods

The synthesis of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione involves the condensation reaction between 4-hydroxybenzaldehyde and phthalic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 225-228°C.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models.

properties

Product Name

5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C17H12O5/c18-13-8-6-11(7-9-13)10-14-15(19)21-17(22-16(14)20)12-4-2-1-3-5-12/h1-10,17-18H

InChI Key

GIRCTRDQRLZOGJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2

Origin of Product

United States

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